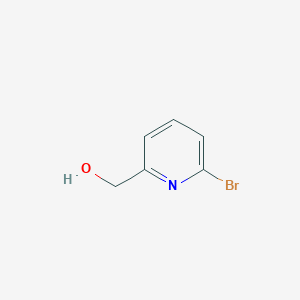

(6-Bromopyridin-2-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDGKNRSCDEWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393238 | |

| Record name | (6-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33674-96-3 | |

| Record name | (6-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromopyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromopyridin 2 Yl Methanol and Analogues

Bromination Reactions for the Synthesis of (6-Bromopyridin-2-yl)methanol

A primary method for synthesizing this compound is through the direct bromination of 2-pyridinemethanol (B130429). nbinno.com This approach focuses on the regioselective introduction of a bromine atom onto the pyridine (B92270) ring.

Selective Bromination of 2-Pyridinemethanol.vulcanchem.combenchchem.com

The selective bromination of 2-pyridinemethanol is a critical step in producing the target compound. vulcanchem.com Careful selection of reagents, solvents, and reaction conditions is necessary to achieve high yields and selectivity.

Common brominating agents for this transformation include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). vulcanchem.combiosynth.com NBS is often preferred for its ability to provide a low concentration of bromine, which can enhance selectivity. researchgate.net The reaction may be initiated by a radical initiator, such as benzoyl peroxide, when using NBS. Some methods also employ the addition of an acid, such as acetic acid or sulfuric acid, during the bromination process. vulcanchem.comuni-muenchen.de

| Reagent | Role | Reference |

| N-Bromosuccinimide (NBS) | Brominating Agent | vulcanchem.combiosynth.com |

| Bromine (Br₂) | Brominating Agent | vulcanchem.com |

| Benzoyl Peroxide | Radical Initiator | |

| Acetic Acid | Acid Catalyst/Solvent | vulcanchem.com |

| Sulfuric Acid | Acid Catalyst | uni-muenchen.de |

The choice of solvent plays a significant role in the outcome of the bromination reaction. Common solvent systems include acetonitrile (B52724) and dichloromethane (B109758). vulcanchem.com The use of polar aprotic solvents can enhance the solubility of intermediates, while other solvents may improve reaction homogeneity.

| Solvent | Type | Reference |

| Acetonitrile | Polar Aprotic | vulcanchem.com |

| Dichloromethane | Halogenated | vulcanchem.com |

| Carbon Tetrachloride | Halogenated |

To maximize the yield of this compound and minimize the formation of byproducts, optimization of reaction parameters is crucial. vulcanchem.com Temperature control is a key factor; lower temperatures, often between 0–5°C, can reduce the occurrence of side reactions like di-bromination. The molar ratio of the reactants and the reaction time are also critical parameters that need to be carefully controlled.

Solvent Systems (e.g., Acetonitrile, Dichloromethane)

Approaches from Pyridine Formaldehyde Precursors

An alternative strategy involves starting from pyridine-3-formaldehyde precursors. One patented method describes a two-step process beginning with the bromination of 2-chloro-5-methylpyridine, followed by an oxidation reaction in the presence of a base to yield 6-bromopyridine-3-formaldehyde. google.com This intermediate can then be further manipulated to produce the target methanol (B129727) derivative.

Multi-step Synthetic Routes Involving Functional Group Transformations

Multi-step syntheses provide an alternative and sometimes more controlled approach to this compound. These routes often begin with a more readily available starting material and involve a series of functional group interconversions.

One documented multi-step synthesis starts from 2,6-dibromopyridine (B144722). iucr.org The process involves a lithium-halogen exchange to form 2-bromo-6-lithiopyridine, which is then reacted with dimethylformamide (DMF) and subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to afford this compound. iucr.org

Another approach begins with 2,6-lutidine (2,6-dimethylpyridine). This method involves the oxidation of the methyl groups to carboxylic acids, followed by further transformations to arrive at the desired product.

Reductive Approaches from 6-Bromopicolinaldehyde

A common and effective strategy for synthesizing this compound is through the reduction of 6-Bromopicolinaldehyde. This two-step process begins with the formation of the aldehyde, followed by its reduction to the corresponding alcohol.

One established method involves the reaction of 2,6-dibromopyridine with n-butyllithium at a low temperature (195 K) to generate 2-bromo-6-lithiopyridine in situ. iucr.org This lithiated intermediate is not isolated but is immediately reacted with N,N-dimethylformamide (DMF). iucr.orgmdpi.com This reaction forms the aldehyde, 6-bromopicolinaldehyde. iucr.org

Some researchers have explored using Turbo Grignard reagents as an alternative to n-butyllithium to form a 2-bromo-6-magnesiopyridine intermediate, which could then react with DMF. mdpi.com This approach is considered for its potential for milder reaction conditions and improved safety for larger-scale synthesis. mdpi.com

Table 1: Reductive Approaches to this compound

| Step | Precursor | Reagents | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2,6-Dibromopyridine | n-Butyllithium, DMF | 6-Bromopicolinaldehyde | - | iucr.org |

| 2 | 6-Bromopicolinaldehyde | NaBH₄, THF | This compound | 56% |

Reaction of 2-Bromo-6-lithiopyridine with DMF Followed by Reduction

Derivatization and Conversion of Related Bromopyridine Precursors

Another approach starts with 2-acetyl-6-bromopyridine, which can be prepared from the reaction of 2-bromo-6-lithiopyridine with N,N-dimethylacetamide. acs.org While not directly leading to this compound, this demonstrates the versatility of using lithiated bromopyridine intermediates to introduce different functional groups that could potentially be converted to the desired hydroxymethyl group.

Table 2: Synthesis via Derivatization of Bromopyridine Precursors

| Precursor | Reagents | Product | Overall Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-4-methoxypyridine | 1. LTMP, DMF; 2. NaBH₄ | (2-Bromo-4-methoxypyridin-3-yl)methanol | 70% | arkat-usa.org |

Industrial Scale-Up and Continuous Flow Processes for this compound Production

For industrial applications, the focus shifts to processes that are scalable, efficient, and safe. Continuous flow technology has emerged as a significant advancement for the production of this compound. nbinno.com This method enhances the safety and efficiency of the synthesis. nbinno.com Manufacturers in China specialize in the production of this compound using such advanced technologies, allowing for multi-ton production. nbinno.comnbinno.com

Chemical Reactivity and Derivatization of 6 Bromopyridin 2 Yl Methanol

Reactions at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine (B92270) ring is a primary alcohol and thus undergoes typical reactions of this functional group, including oxidation, reduction, esterification, and etherification.

Oxidation Reactions

The primary alcohol moiety of (6-Bromopyridin-2-yl)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.

Mild oxidation of this compound yields the corresponding aldehyde, (6-Bromopyridin-2-yl)carboxaldehyde. This transformation requires careful selection of reagents to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents can convert the hydroxymethyl group directly into a carboxylic acid, yielding (6-Bromopyridin-2-yl)carboxylic acid. nbinno.com This is a common transformation for primary alcohols.

A variety of oxidizing agents can be employed to convert the hydroxymethyl group. Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents capable of transforming primary alcohols into carboxylic acids. nbinno.com The choice of agent depends on the desired product and the tolerance of other functional groups within the molecule.

| Product | Typical Oxidizing Agent(s) | Reaction Conditions |

|---|---|---|

| (6-Bromopyridin-2-yl)carboxaldehyde | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) | Typically anhydrous conditions in solvents like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature. |

| (6-Bromopyridin-2-yl)carboxylic Acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) | Often requires heating and aqueous or acidic conditions. nbinno.com |

Synthesis of (6-Bromopyridin-2-yl)carboxylic Acid

Reduction Reactions to (6-Bromopyridin-2-yl)methane

The reduction of the hydroxymethyl group to a methyl group is a deoxygenation reaction. While direct one-step reduction of primary alcohols to alkanes can be challenging, several methods are available for benzylic-type alcohols like this compound. One established method involves the use of hydriodic acid (HI) with red phosphorus as the reductant. beilstein-journals.orgnih.gov This procedure is effective for converting benzylic alcohols into the corresponding hydrocarbons. nih.govresearchgate.net Another modern approach uses catalytic systems, such as those based on titanium complexes like Cp₂TiCl₂, with a silane (B1218182) serving as a hydride donor. chemrxiv.org

Esterification and Etherification

The hydroxyl group in this compound can readily participate in esterification and etherification reactions to form a variety of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride. When using a carboxylic acid, an acid catalyst like concentrated sulfuric acid is often required to facilitate the reaction. scribd.com The reaction with a more electrophilic acid chloride is generally faster and may not require a catalyst. savemyexams.com

Etherification can be accomplished through methods like the Williamson ether synthesis. numberanalytics.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. numberanalytics.com The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often favoring the reaction. numberanalytics.com

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-CH₂-Py-Br) | Heating under reflux. scribd.com |

| Esterification | Acid Chloride (R-COCl) | Ester (R-COO-CH₂-Py-Br) | Often in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize HCl byproduct; can proceed at room temperature. savemyexams.com |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂-Py-Br) | Anhydrous polar aprotic solvent (e.g., DMF, THF). numberanalytics.com |

Reactions at the Bromine Atom

The bromine atom at the C6 position of the pyridine ring is a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. researchgate.net These reactions are fundamental for constructing C-C and C-heteroatom bonds.

The C-Br bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds under relatively mild conditions. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl compounds or vinyl-substituted pyridines by coupling an organoboron reagent with a halide. researchgate.netlibretexts.org 6-Substituted 2-bromopyridine (B144113) compounds are effective substrates for these reactions, allowing for the introduction of a wide range of aryl or vinyl groups at the C6 position. researchgate.net The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgyonedalabs.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. fishersci.ie

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Ligand System | Base | Solvent | Temperature | Application | Ref. |

|---|---|---|---|---|---|

| [Pd2(dba)3] / Diaryl or Dialkyl Phosphine (B1218219) Oxide Ligands | Various | Various | Not specified | General for 2-pyridyl nucleophiles | researchgate.net |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 80 °C | General for aryl bromides | researchgate.net |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. wikipedia.orgresearchgate.net 6-Bromopyridine derivatives readily participate in Sonogashira couplings, providing a direct route to 6-alkynylpyridines. researchgate.net These products are valuable intermediates for synthesizing more complex heterocyclic structures and materials. researchgate.net Copper-free Sonogashira protocols have also been developed. acs.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Key Feature | Ref. |

|---|---|---|---|---|---|

| Pd(PPh3)4 / CuI | Triethylamine (TEA) | Toluene | Room Temp. | Standard conditions for aryl bromides | researchgate.net |

| PdCl2(PhCN)2 / Ligand / CuI | Diisopropylamine (DIPA) | Dioxane | Room Temp. | For coupling with aliphatic alkynes | researchgate.net |

The Ullmann reaction and its variations are copper-catalyzed methods for forming C-C (classic Ullmann) or C-heteroatom bonds (Ullmann-type condensation). organic-chemistry.org Ullmann-type reactions involve the coupling of an aryl halide with nucleophiles like alcohols, amines, or thiols. organic-chemistry.org These reactions are particularly useful for synthesizing biaryl ethers and N-aryl compounds. 6-Substituted 2-bromopyridines are suitable substrates for these transformations, which typically require high temperatures, although more modern catalytic systems have been developed to proceed under milder conditions. researchgate.netumass.edu

Table 4: Overview of Ullmann-Type Reactions

| Reaction Type | Nucleophile | Catalyst | General Conditions | Product Type | Ref. |

|---|---|---|---|---|---|

| Classic Ullmann Coupling | Another Aryl Halide | Copper (excess) | High Temperature (~200 °C) | Symmetrical Biaryls | organic-chemistry.org |

| Ullmann Ether Synthesis | Alcohols/Phenols | Copper salt/catalyst, Base | Varies, often high temp. | Diaryl Ethers | organic-chemistry.org |

In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). iscnagpur.ac.in In the case of this compound, the pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 and C6 positions. Therefore, the bromine atom at C6 can be displaced by strong nucleophiles. While SNAr reactions on pyridine rings are well-established, specific examples utilizing this compound as the substrate require careful consideration of reaction conditions to avoid side reactions at the hydroxymethyl group. acs.orgresearchgate.net The reactivity in SNAr is generally Ar-F > Ar-Cl > Ar-Br > Ar-I, but the reaction can proceed with bromo-pyridines, especially with potent nucleophiles or under forcing conditions. iscnagpur.ac.in

Sonogashira Coupling Reactions

Formation of Organometallic Intermediates (e.g., Lithiated Pyridine Derivatives)

The bromine atom on the pyridine ring of this compound is susceptible to metal-halogen exchange, leading to the formation of valuable organometallic intermediates. A key example is the generation of lithiated pyridine derivatives.

One documented synthesis pathway involves the reaction of 2,6-dibromopyridine (B144722) with n-butyllithium at low temperatures (195 K) to generate 2-bromo-6-lithiopyridine in situ. iucr.org This lithiated intermediate is then reacted with a suitable electrophile, such as N,N-dimethylformamide (DMF), followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield this compound. iucr.org

Another approach starts with 2,6-dibromopyridine and utilizes tert-butyllithium (B1211817) (tBuLi) in diethyl ether at -78 °C to form the lithiated intermediate. unam.mx Subsequent reaction with N,N-dimethylacetamide leads to the formation of 1-(6-bromopyridin-2-yl)ethanone. unam.mx This ketone can then be further modified.

These lithiated intermediates are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex pyridine derivatives.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This inherent reactivity allows for N-alkylation reactions and the formation of coordination complexes with various metals.

N-Alkylation Reactions

The pyridine nitrogen can be readily alkylated using various alkylating agents. For instance, the reaction of 2-(6-bromopyridin-2-yl)-N-methyl-1-phenylethan-1-amine with 3-iodo-1-propanol (B1294970) in the presence of potassium carbonate in acetonitrile (B52724) at 85 °C results in N-alkylation. whiterose.ac.uk This type of reaction is a fundamental transformation for modifying the electronic and steric properties of the pyridine ring and for constructing more elaborate molecular architectures. Simple N-alkylation reactions are a versatile method for converting 6-substituted 2-bromopyridine compounds into useful intermediates for pharmaceuticals and advanced materials. researchgate.net

Coordination Chemistry and Ligand Development

The pyridine nitrogen, often in conjunction with the adjacent hydroxymethyl group or its derivatives, plays a crucial role in coordination chemistry, serving as a donor to form stable complexes with a variety of metal ions.

This compound and its derivatives are utilized in the preparation of organometallic catalysts and complexes. nbinno.com The nitrogen atom of the pyridine ring can coordinate to a metal center. For example, a rollover iridacycle complex, cis-[Ir(κ²-C-N-L1)(κ²-N-N-L1)Cl₂], has been synthesized by reacting two equivalents of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine (a derivative of the title compound) with iridium(III) chloride. researchgate.netrsc.org In this complex, one ligand coordinates in a classic bidentate N,N-donor mode, while the other undergoes C-H activation to form a C-N-cyclometalated fragment. rsc.org

The development of such metal complexes is driven by their potential applications in various fields, including catalysis. researchgate.net For instance, iron and cobalt complexes supported by 2,6-bis(imino)pyridine ligands, which can be synthesized from related pyridine precursors, are effective catalysts for ethylene (B1197577) oligomerization. unam.mx

A significant application of this compound is in the synthesis of polydentate nitrogen ligands. A prime example is Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), a tripodal tetradentate ligand. iucr.orgresearchgate.net The synthesis of TPABr₃ from this compound involves converting the alcohol to a mesylate, followed by reaction with ammonia (B1221849). iucr.org

This ligand, an analogue of the well-studied Tris(2-pyridylmethyl)amine (TPA), can coordinate to various metal ions, including copper, iron, and zinc, to form stable complexes. researchgate.netresearchgate.net The presence of the bromine atoms on the pyridine rings influences the electronic properties of the ligand and the resulting metal complexes. For example, an iron complex of TPABr₃ has shown high turnover rates in the oxidation of cyclohexane. iucr.org The crystal structure of TPABr₃ reveals interesting intermolecular Br···Br interactions that contribute to the stability of the molecule in the solid state. iucr.org

The aldehyde precursor, 6-bromopyridine-2-carbaldehyde, which can be derived from this compound by oxidation, is also a key building block for synthesizing Tris[(pyridyl)methyl]amine ligands. chemicalbook.com

The synthesis of these polydentate ligands is of great interest due to their extensive use in catalysis and as models for the active sites of metalloenzymes in bioinorganic chemistry. researchgate.net

Interactive Data Table: Reactivity Summary

| Reactant | Reagent(s) | Product Type | Section Reference |

| 2,6-Dibromopyridine | 1. n-Butyllithium 2. DMF 3. NaBH₄ | This compound | 3.2.3 |

| 2,6-Dibromopyridine | 1. t-Butyllithium 2. N,N-Dimethylacetamide | 1-(6-Bromopyridin-2-yl)ethanone | 3.2.3 |

| 2-(6-Bromopyridin-2-yl)-N-methyl-1-phenylethan-1-amine | 3-Iodo-1-propanol, K₂CO₃ | N-Alkylated pyridine | 3.3.1 |

| 2-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine | Iridium(III) chloride | Iridium(III) complex | 3.3.2.1 |

| This compound | 1. Methanesulfonyl chloride, Triethylamine 2. Ammonia | Tris[(6-bromopyridin-2-yl)methyl]amine | 3.3.2.2 |

Advanced Spectroscopic and Structural Characterization of 6 Bromopyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For (6-Bromopyridin-2-yl)methanol and its derivatives, NMR studies, including ¹H, ¹³C, and ¹⁹F nuclei, as well as 2D techniques, are instrumental in confirming their structures.

¹H NMR Spectral Analysis.benchchem.comlibretexts.org

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the pyridine (B92270) ring and the hydroxymethyl group. The aromatic protons on the pyridine ring typically appear in the region of δ 7.0–8.5 ppm. For instance, in a derivative, (6-bromopyridin-2-yl)(cyclohexyl)methanol, the pyridine proton signals are observed as a triplet at δ 7.53 (t, J = 8.0 Hz, 1H) and a doublet at δ 7.38 (d, J = 8.0 Hz, 1H). sci-hub.se The hydroxymethyl protons (-CH₂OH) are identifiable by a characteristic signal, for example, a doublet at δ 4.83 (d, J = 6.0 Hz, 2H) in the related compound (6-Bromopyridin-2-yl)methanamine.

A representative ¹H NMR data table for this compound is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (t) | 7.53 | Triplet | 8.0 |

| Pyridine H (d) | 7.38 | Doublet | 8.0 |

| -CH₂OH | ~4.7 | Singlet | - |

Note: Data is compiled from related structures and typical chemical shift ranges. sci-hub.se

¹³C NMR Spectral Analysis.libretexts.orgresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbon atom attached to the bromine (C-Br) and the carbons of the pyridine ring will have characteristic chemical shifts. For example, in (6-Bromopyridin-2-yl)methanamine, a related structure, the pyridine carbon atom shows a signal at δ 161.6 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is typically found further upfield.

Below is a table summarizing the expected ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Br (Pyridine) | ~140-150 |

| C-N (Pyridine) | ~160 |

| Pyridine CH | ~120-140 |

| -CH₂OH | ~60-65 |

Note: Values are estimations based on typical functional group ranges and data from similar compounds.

Multi-nuclear NMR Spectroscopy (e.g., ¹⁹F NMR for fluorinated derivatives).libretexts.orgsemanticscholar.org

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. For instance, in fluorinated pyridine derivatives, ¹⁹F NMR signals can appear in the range of δ -110 to -120 ppm. In more complex systems, such as N-CHF₂ derivatives of other heterocyclic compounds, the fluorine atoms can be diastereotopic, leading to distinct signals for each fluorine atom. semanticscholar.org For example, ¹⁹F NMR spectra of a CHF₂ group attached to a pyrazole (B372694) ring showed signals around -89 to -92 ppm, with observable coupling constants such as ²J(¹⁹F-¹⁹F) of approximately 226 Hz and ²J(¹H-¹⁹F) of around 60 Hz. semanticscholar.org

2D NMR Techniques (e.g., HOESY, COSY for structural assignment).semanticscholar.org

Infrared (IR) and Raman Spectroscopy.researchgate.netchemicalbook.comhmdb.ca

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations.hmdb.canih.gov

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its broadness resulting from hydrogen bonding. libretexts.orguomustansiriyah.edu.iq The C-O stretching vibration of the primary alcohol typically appears in the range of 1000-1250 cm⁻¹. uomustansiriyah.edu.iq Aromatic C-H stretching vibrations are expected between 3020 and 3100 cm⁻¹. libretexts.org The C-Br stretching vibration is usually found at lower frequencies, around 650 cm⁻¹.

Raman spectroscopy provides complementary information. In a study on the related 6-Bromopyridine-2-carbaldehyde, both IR and Raman spectra were obtained and interpreted to understand the vibrational modes of the molecule. researchgate.net

A table of key IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Alcohol | O-H Stretch (broad) | 3400 - 3650 |

| Aromatic | C-H Stretch | 3020 - 3100 |

| Alcohol | C-O Stretch | 1000 - 1250 |

| Bromoalkane | C-Br Stretch | ~650 |

Note: Data compiled from typical functional group absorption ranges and related compounds. libretexts.orguomustansiriyah.edu.iq

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for investigating the conformational landscape of this compound. The presence of both a hydroxyl (-OH) group and a pyridine ring allows for the possibility of intramolecular hydrogen bonding, which significantly influences the molecule's rotational isomers, or conformers.

The analysis of the hydroxyl group's stretching vibrations (νO-H) is particularly insightful. In dilute solutions using nonpolar solvents, hydrogen bonding is minimized, and the absorption band for the "free" hydroxyl group is typically observed. libretexts.org However, in this compound, an intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen atom of the pyridine ring (O-H···N). The formation of this internal hydrogen bond weakens the O-H bond, resulting in a shift of the stretching frequency to a lower wavenumber compared to a free hydroxyl group. libretexts.org This phenomenon is critical for stabilizing specific conformers. mdpi.com

Studies on similar molecules, such as α-hydroxyesters, demonstrate that the competition between intramolecular and intermolecular hydrogen bonding can be observed spectroscopically. nih.gov For this compound, the relative position and shape of the O-H band can indicate the predominant conformation. A broad absorption band suggests intermolecular association in more concentrated solutions, while a distinct, lower-frequency band, which persists upon dilution, is strong evidence for a stable intramolecularly hydrogen-bonded conformer. libretexts.org The specific frequency of this band provides a measure of the hydrogen bond's strength. libretexts.org The analysis of vibrational spectra, often supported by quantum-chemical calculations, allows for the assignment of observed bands to specific rotational isomers, providing a detailed picture of the molecule's preferred shape in different environments. frontiersin.orguc.pt

Mass Spectrometry (MS)

Mass spectrometry provides essential data on the molecular weight and structural features of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, HRMS analysis provides an exact mass that distinguishes it from other compounds with the same nominal mass. The structure and formula of derivatives synthesized from this compound are also routinely confirmed using HRMS. rsc.orgresearchgate.net

Table 1: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆BrNO | nih.gov |

| Monoisotopic Mass | 186.96328 Da | nih.gov |

This data is computed by PubChem.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the compound is readily detected as the protonated molecular ion, [M+H]⁺. ESI-MS/MS experiments, which involve the fragmentation of a selected precursor ion, can elucidate structural details. asianpubs.org

While specific fragmentation data for the parent compound is not detailed in the provided results, general fragmentation pathways for related structures can be inferred. Common fragmentation patterns for pyridinium (B92312) salts and related heterocycles include the loss of neutral molecules. asianpubs.org For this compound, potential fragmentation could involve the loss of a water molecule (H₂O) from the protonated parent ion, or cleavage of the brominated pyridine ring. The analysis of these fragmentation patterns is crucial for the structural characterization of new derivatives synthesized from this starting material. researchgate.netinnovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is frequently used to monitor the purity of this compound and to follow the progress of reactions where it is used as a reactant. bldpharm.comunipv.it The compound can be separated from impurities and other reactants on a suitable column, such as a C18 column, and its identity confirmed by the mass spectrometer, typically detecting the [M+H]⁺ ion. innovareacademics.inambeed.com LC-MS is an indispensable tool for the analysis of complex reaction mixtures involving this compound and its subsequent derivatives. sigmaaldrich.com

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not described in the search results, several derivatives have been synthesized and characterized using this technique, confirming the incorporation of the (6-Bromopyridin-2-yl)methyl moiety.

One such derivative is Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), which is synthesized from this compound. researchgate.netiucr.org Its crystal structure reveals a triclinic system with the P-1 space group and notable intermolecular Br···Br interactions that contribute to molecular stabilization. researchgate.netiucr.org

Another example is a copper(II) complex, Bis[(5-bromopyridin-2-yl)methanolato-κ²N,O]copper(II) monohydrate, a derivative where the bromine is at the 5-position. iucr.org This complex crystallizes in the triclinic P-1 space group and features a square-planar coordination environment for the Cu(II) ion. The structure is further organized by slipped π–π stacking and intermolecular Br···O interactions. iucr.org

A more complex derivative, (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, crystallizes in the orthorhombic Pca2₁ space group. researchgate.net The detailed crystallographic data from these studies provide unambiguous evidence of the molecular architecture of these complex derivatives.

Table 2: Selected Crystallographic Data for Derivatives of this compound

| Compound | Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃) researchgate.netiucr.org | Bis[(5-bromopyridin-2-yl)methanolato-κ²N,O]copper(II) monohydrate iucr.org | (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-...spiro[...]-3-one researchgate.net |

|---|---|---|---|

| Formula | C₁₈H₁₅Br₃N₄ | [Cu(C₆H₅BrNO)₂]·H₂O | C₃₄H₃₄N₅O₂Br |

| Crystal System | Triclinic | Triclinic | Orthorhombic |

| Space Group | P-1 | P-1 | Pca2₁ |

| a (Å) | Not specified | 7.1892 (9) | 21.3626 (13) |

| b (Å) | Not specified | 7.5438 (9) | 11.8358 (8) |

| c (Å) | Not specified | 13.2195 (15) | 12.0998 (9) |

| α (°) | Not specified | 99.338 (3) | 90 |

| β (°) | Not specified | 103.334 (3) | 90 |

| γ (°) | Not specified | 100.400 (3) | 90 |

| Volume (ų) | Not specified | 670.41 (14) | 3059.38 (4) |

| Z | Not specified | 2 | 4 |

Molecular Structure Elucidation, Bond Lengths, and Angles

The precise three-dimensional arrangement of atoms within this compound and its derivatives is fundamental to understanding their chemical reactivity and physical properties. X-ray diffraction has been a pivotal technique in elucidating these structural details.

For instance, in the derivative tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), the central nitrogen atom exhibits a trigonal pyramidal geometry. iucr.org The C-Br bond lengths in this compound range from 1.905(6) to 1.920(6) Å, which are comparable to those found in other brominated pyridine-containing ligands. iucr.org The N-C-C-N torsion angles in TPABr3, which describe the rotation around the bond connecting the amine to the pyridyl ring, range from 122.2(5)° to 132.6(5)°. iucr.org

In another complex, Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate), the coordination bond lengths between the pyridine nitrogen donors and the nickel atom are noted to be longer than what is typically observed for other pyridine nitrogen-transition metal bonds. researchgate.net

The structure of this compound has also been characterized in complex with biological macromolecules. For example, its crystal structure has been determined in complex with Trypanosoma cruzi Histidyl-tRNA synthetase, revealing key binding interactions. pdbj.orgrcsb.org

Table 1: Selected Bond Lengths and Angles for a Derivative of this compound

| Parameter | Value (Tris[(6-bromopyridin-2-yl)methyl]amine) | Reference |

|---|---|---|

| C-Br Bond Lengths | 1.905(6) - 1.920(6) Å | iucr.org |

| N4-CH2 Distances | 1.456(6) - 1.469(6) Å | iucr.org |

| CH2-N4-CH2 Angles | 110.4(4) - 111.4(4)° | iucr.org |

| N-C-C-N Torsion Angles | 122.2(5) - 132.6(5)° | iucr.org |

Analysis of Intermolecular Interactions (e.g., Br⋯Br interactions, hydrogen bonding)

The way molecules of this compound and its derivatives pack together in a solid state is governed by a variety of non-covalent forces. These intermolecular interactions are crucial for determining the crystal structure and can influence physical properties such as melting point and solubility.

A significant interaction observed in the crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) is the Br⋯Br interaction. researchgate.net These interactions, classified as type II, are characterized by specific angles (θ1 and θ2) that describe the geometry of the interaction. iucr.org In TPABr3, these angles are 160.82° and 74.14° for one Br⋯Br pair and 176.97° and 87.15° for another, providing a stabilizing influence within the crystal lattice. iucr.org

While strong intermolecular hydrogen bonding is not always a dominant feature, weak intramolecular interactions can be present. iucr.org For instance, in TPABr3, intramolecular distances between the central amine nitrogen and hydrogen atoms on the pyridine rings suggest the possibility of very weak interactions. iucr.org In other, more complex derivatives, such as a rhodamine derivative incorporating a (6-bromopyridin-2-yl)methyleneamino group, the absence of significant hydrogen bonds or π–π stacking interactions has been noted. researchgate.net

Crystallographic Data and Refinement Procedures

The determination of the molecular structure of this compound derivatives through X-ray crystallography involves the collection of diffraction data and subsequent refinement of a structural model.

Another example is the crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, which crystallizes in the orthorhombic space group Pca21. researchgate.net The refinement of this structure resulted in specific R-factors (Rgt(F) = 0.0507 and wRref(F²) = 0.1401) at a temperature of 173 K, indicating the quality of the final structural model. researchgate.net

The crystal structure of this compound itself has been solved in complex with Trypanosoma cruzi Histidyl-tRNA synthetase at a resolution of 2.15 Å. rcsb.org The refinement of this structure yielded R-Value Work and R-Value Free of 0.199 and 0.237, respectively. rcsb.org

Table 2: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca21 | researchgate.net |

| a (Å) | 21.3626(13) | researchgate.net |

| b (Å) | 11.8358(8) | researchgate.net |

| c (Å) | 12.0998(9) | researchgate.net |

| V (ų) | 3059.38(4) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 173 | researchgate.net |

| Rgt(F) | 0.0507 | researchgate.net |

| wRref(F²) | 0.1401 | researchgate.net |

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool for the analysis and purification of this compound and its derivatives, enabling the separation of these compounds from reaction mixtures and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound and its derivatives, HPLC is employed to monitor reaction progress and assess product purity.

For instance, reversed-phase HPLC (RP-HPLC) has been used in the analysis of technetium and rhenium complexes derived from related bromopyridine structures. researchgate.net The separation is typically achieved on a C18 column, and the elution is carried out using a gradient of solvents, such as water and methanol (B129727), often with additives like formic acid. frontiersin.org The detection of the compounds can be done using a UV detector. researchgate.net

The choice of mobile phase is critical, especially for ionizable compounds. The use of buffers, such as ammonium (B1175870) acetate, at different pH levels can significantly impact the retention and peak shape of the analytes on a C18 column. biotage.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable derivatives of this compound.

GC-MS analysis can provide information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification. biomedpharmajournal.org For example, GC-MS has been used to analyze the products of reactions involving derivatives of this compound, helping to confirm the structure of the synthesized molecules. The technique is a fast and accurate method for detecting a wide range of compounds and requires only a small amount of sample. biomedpharmajournal.org

Flash Column Chromatography for Product Purification

Flash column chromatography is a widely used technique for the preparative purification of organic compounds. It is a rapid form of column chromatography that utilizes air pressure to speed up the flow of the solvent through the column.

The purification of this compound and its derivatives often involves flash column chromatography using silica (B1680970) gel as the stationary phase. clockss.org The choice of the eluting solvent system is crucial for achieving good separation and is typically determined by thin-layer chromatography (TLC). rochester.edu A common solvent system is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. clockss.orgrochester.edu

For compounds that are sensitive to the acidic nature of silica gel, alternative stationary phases like florisil (B1214189) or alumina (B75360) can be used, or the silica gel can be deactivated. rochester.edu In cases where the compound is very polar, solvent systems containing methanol or even ammonia (B1221849) can be employed. rochester.edu The purified compound is collected in fractions, which are then analyzed to identify those containing the desired product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3) |

| Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate) |

| (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one |

| Petroleum ether |

| Hexanes |

| Ethyl acetate |

| Methanol |

| Ammonia |

| Florisil |

| Alumina |

| Water |

| Formic acid |

| Ammonium acetate |

Applications of 6 Bromopyridin 2 Yl Methanol in Complex Molecular Synthesis and Catalysis

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The strategic placement of the bromo and hydroxymethyl functionalities makes (6-Bromopyridin-2-yl)methanol a valuable precursor in the synthesis of various molecules with potential therapeutic applications.

Precursors for Drug Development

This compound is a key intermediate in the creation of more complex molecules for drug development. nbinno.com Its structure is a foundational component for synthesizing a variety of heterocyclic compounds and potential pharmaceutical agents. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the hydroxymethyl group offers a site for oxidation, reduction, or esterification, enabling the construction of diverse molecular architectures. This versatility allows for its use as a starting material in the synthesis of potential therapeutic agents. For instance, it is a precursor for preparing 6-phenylpyridin-2-yl guanidine (B92328) derivatives, which have been investigated as potential inhibitors of Mitogen- and stress-activated protein kinase-1 (MSK1), a target relevant to conditions like asthma. mdpi.com

Formation of Pyridine-Bridged Compounds

This compound and its derivatives are instrumental in the synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds. researchgate.net These compounds are of significant interest due to their applications as organocatalysts and as intermediates for advanced materials. The synthesis of these bridged compounds can be achieved through various transition-metal-catalyzed reactions such as Suzuki, Ullmann-type, and Sonogashira couplings, where the bromo group on the pyridine (B92270) ring plays a crucial role. researchgate.net For example, a multi-step synthesis starting from 2,6-dibromopyridine (B144722) can yield this compound, which is then further functionalized to create complex tripod ligands like tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). iucr.org These types of ligands are important in coordination chemistry and catalysis. iucr.org

Applications in Treating Diseases Associated with Amyloid or Amyloid-like Proteins

A significant application of this compound is in the preparation of compounds aimed at treating diseases associated with amyloid or amyloid-like proteins. nbinno.comchemicalbook.com It serves as a precursor for the synthesis of 2,6-diaminopyridine (B39239) compounds, which have shown efficacy in this area, particularly concerning ocular diseases. nbinno.comchemicalbook.com The resulting compounds are being investigated for their potential to inhibit the aggregation or oligomerization of amyloid proteins, a process implicated in a range of conditions including Alzheimer's disease, Parkinson's disease, and type 2 diabetes mellitus. google.com

| Application Area | Target Compound Class | Therapeutic Target |

| Drug Development | Heterocyclic Compounds | Various |

| Pyridine-Bridged Compounds | Unsymmetrical 2,6-disubstituted pyridines | Organocatalysis |

| Amyloid-related Diseases | 2,6-diaminopyridine compounds | Amyloid protein aggregation |

Ligand Synthesis for Coordination Chemistry and Catalysis

The structural features of this compound also make it a valuable synthon for creating sophisticated ligands used in coordination chemistry and catalysis.

Development of N-Heterocyclic Carbene (NHC) Ligands

This compound is a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that are potent ligands for transition metals, forming stable complexes that can act as highly effective catalysts. The synthesis can involve reacting a derivative of this compound with an imidazole-containing molecule to form an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. acs.org These NHC ligands can be incorporated into metal complexes, such as those of ruthenium or palladium, to catalyze a variety of chemical transformations, including cross-coupling reactions. acs.orggoogle.com The pyridine moiety of the ligand can play a crucial role in the catalytic cycle.

Formation of Metal-Organic Frameworks (MOFs)

While direct use of this compound in MOF synthesis is not extensively documented in the provided results, its derivatives, such as pyridine-2,6-dimethanol, are used to create mixed-ligand Metal-Organic Frameworks (MOFs). d-nb.info MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. sigmaaldrich.com The synthesis of these MOFs involves combining the pyridine-based ligand with other organic linkers and metal ions. d-nb.info The resulting frameworks can exhibit novel topologies and interesting physical properties, such as in the field of molecular magnetism. d-nb.info The functional groups on the pyridine ligand are crucial in directing the structure and properties of the final MOF. d-nb.info

| Ligand/Framework Type | Key Precursor Moiety | Application |

| N-Heterocyclic Carbene (NHC) Ligands | Pyridine-imidazole structures | Homogeneous Catalysis |

| Metal-Organic Frameworks (MOFs) | Pyridine-dicarboxylate/dimethanol | Gas Storage, Catalysis, Magnetism |

Catalytic Activity in Organic Transformations

The structural attributes of this compound and its derivatives make them effective ligands and precursors for catalysts in several important organic reactions.

Olefin Polymerization Catalysis

Derivatives of this compound are utilized in the synthesis of ligands for transition metal catalysts employed in olefin polymerization. For instance, this compound can be a starting material for creating complex ligands that support Group 4 metal complexes. acs.org These catalysts, often activated by cocatalysts like trityl borate, demonstrate high activities in ethylene (B1197577) polymerization. acs.org The design of these ligands, originating from precursors like this compound, can influence the molecular weight and polydispersity of the resulting polymers. acs.org Research has shown that iron(II) complexes bearing ligands derived from reactions with compounds like 2-acetyl-6-bromopyridine, a related bromopyridine derivative, are active in ethylene polymerization when activated with methylaluminoxane (B55162) (MAO). researchgate.netmdpi.com The steric and electronic properties of the ligands, which can be fine-tuned starting from bromopyridine precursors, play a significant role in the catalytic activity and the properties of the produced polyethylene. researchgate.net

Copper-Catalyzed C-N Bond-Forming Reactions

This compound and its parent compound, 2,6-dibromopyridine, are key substrates in copper-catalyzed C-N bond-forming reactions. These reactions are fundamental for the synthesis of a variety of nitrogen-containing heterocyclic compounds. A notable application is the selective mono-substitution of 2,6-dibromopyridine with various amines, which can be challenging to achieve otherwise. researchgate.net By employing a copper(I) iodide catalyst with a suitable ligand, a range of 6-substituted 2-bromopyridine (B144113) compounds can be synthesized with good control over selectivity. researchgate.net This method provides a practical route to unsymmetrical 2,6-disubstituted pyridines, which are valuable in pharmaceutical and materials science. researchgate.net The choice of ligand and copper source is crucial for the efficiency and selectivity of these cross-coupling reactions. researchgate.netnih.gov

Photocatalysis

In the field of photocatalysis, derivatives of this compound are used to construct ligands for photosensitizers, particularly iridium(III) complexes. These complexes can act as efficient photocatalysts in various light-driven chemical transformations. researchgate.netacs.org For example, a rollover cyclometalated iridium(III) complex was synthesized using a ligand derived from 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. researchgate.net Such complexes exhibit interesting photophysical properties and have potential applications in light-induced reactions. The design of the ligands, which can be systematically modified starting from bromopyridine precursors, is key to tuning the photoredox properties of the resulting metal complexes for specific catalytic applications. acs.org

Borrowing Hydrogen Strategy in Catalysis

The "borrowing hydrogen" strategy is an efficient and atom-economical method for C-C and C-N bond formation, where alcohols are used as alkylating agents. This process typically involves a metal-catalyzed dehydrogenation of the alcohol to an intermediate aldehyde or ketone, which then reacts with a nucleophile. The resulting intermediate is then hydrogenated by the catalyst, which had "borrowed" the hydrogen, to yield the final product and regenerate the catalyst. acs.org While direct use of this compound in this strategy is not extensively documented in the provided search results, its derivatives and related pyridine compounds are integral to synthesizing ligands for catalysts that are highly effective in borrowing hydrogen reactions. researchgate.net For instance, rhodium composites with ligands derived from substituted pyridines have shown excellent catalytic performance in the synthesis of functionalized ketones through the borrowing hydrogen methodology. researchgate.net

Utilization in the Synthesis of Specialty Chemicals and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of specialty chemicals and agrochemicals. nbinno.comnbinno.com Its bifunctional nature allows it to serve as a versatile building block for constructing more complex molecules. nbinno.com For example, derivatives of this compound, such as 4-(6-bromopyridin-2-yl)benzaldehyde, are used in the production of agrochemicals like pesticides and herbicides. lookchem.com The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the creation of a diverse range of substituted pyridine compounds used in these applications.

Role in the Construction of Supramolecular Architectures (e.g., Supramolecular Cages)

The rigid and directional nature of the pyridine ring in this compound and its derivatives makes them excellent components for the construction of well-defined supramolecular architectures. These building blocks can be used to synthesize ligands that, upon coordination with metal ions, self-assemble into complex structures like supramolecular cages. nih.gov For example, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr), which can be synthesized from this compound, is a ligand known to form such structures. nih.gov These cages can encapsulate guest molecules and have potential applications in areas such as sensing, catalysis, and drug delivery. The synthesis of these complex architectures relies on the precise geometry of the ligands, which is dictated by the structure of the initial building blocks like this compound. beilstein-journals.org

Mechanistic Investigations and Computational Studies Involving 6 Bromopyridin 2 Yl Methanol

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involving (6-Bromopyridin-2-yl)methanol is crucial for its effective utilization in organic synthesis. Researchers have explored various facets of its reactivity, from bromination reactions to functional group interconversions.

Mechanistic Aspects of Bromination Reactions

The bromination of pyridine (B92270) and its derivatives is a key reaction in organic synthesis. The mechanism of bromination can be influenced by the reaction conditions and the substituents on the pyridine ring. In the case of pyridine, electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com However, the reaction can be facilitated by using specific reagents or by activating the pyridine ring, for instance, by forming a pyridine-N-oxide. gcwgandhinagar.com

For picolines (methylpyridines), the reaction with brominating agents like 2-bromo-2-nitro-1,3-indandione has been studied. The reaction is believed to proceed through the elimination of the nitro group and bromine atom, which then form active oxygen atoms and nitrosylbromide. cdnsciencepub.com The reactivity of different picoline isomers can also vary. cdnsciencepub.com Studies on the bromination of 4-pyridone have shown that the reaction proceeds via attack on the free base form at lower pH and on the conjugate anion at higher pH. cdnsciencepub.com The presence of a bromine substituent can influence the reactivity of the molecule in subsequent bromination reactions. cdnsciencepub.com

Understanding Selectivity in Cross-Coupling Reactions

This compound and related bromopyridines are valuable substrates in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. A key challenge in these reactions, especially with dihalogenated pyridines, is controlling the regioselectivity.

Studies on 2,4-dibromopyridine (B189624) have shown that site-selectivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the palladium catalyst system used. nih.govresearchgate.netnih.govacs.org For instance, the ratio of phosphine (B1218219) ligand to palladium can switch the selectivity between the C2 and C4 positions. nih.govnih.govacs.org Mononuclear palladium catalysts typically favor C2-arylation, while multinuclear palladium species like clusters and nanoparticles can promote arylation at the C4 position. nih.govacs.org The choice of ligand is also critical, with bulky N-heterocyclic carbene (NHC) ligands showing the ability to direct the reaction to the C4-position in 2,4-dichloropyridine. nih.gov The inherent electrophilicity of the carbon-halogen bond, which is influenced by the position relative to the nitrogen atom, is a primary factor governing the typical C2-selectivity. nih.govresearchgate.net

The following table summarizes the influence of catalyst systems on the regioselectivity of cross-coupling reactions with dihalopyridines.

| Catalyst System | Substrate | Major Product | Reference |

| Mononuclear Pd with high PPh3:Pd ratio | 2,4-dibromopyridine | C2-arylation | nih.govnih.gov |

| Pd clusters/nanoparticles with low PPh3:Pd ratio | 2,4-dibromopyridine | C4-arylation | nih.govacs.org |

| Pd-PEPPSI-IPr (NHC ligand) | 2,4-dichloropyridine | C4-arylation | nih.gov |

Detailed Mechanisms of Functional Group Interconversions

Functional group interconversions are essential for modifying the chemical properties and reactivity of molecules like this compound. wikipedia.org The hydroxymethyl group (-CH₂OH) and the bromo group (-Br) are both amenable to a variety of transformations.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. solubilityofthings.comimperial.ac.uk For instance, primary alcohols can be selectively oxidized to aldehydes with reagents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com Conversely, the carbonyl group of an aldehyde or ketone can be reduced back to an alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comimperial.ac.uk

The bromine atom on the pyridine ring can be replaced through nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. The reactivity of the C-Br bond in these substitutions can be influenced by factors such as the solvent and the nature of the nucleophile. wikipedia.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

DFT calculations are widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. nih.govmdpi.com For substituted bromopyridines, DFT studies have been employed to understand the effects of substituents on the molecular structure and reactivity. For example, a study on 2-(tert-butoxycarbonylamino)-5-bromopyridine used the B3LYP method with various basis sets to determine the most stable optimized structure. nih.gov Such calculations also provide insights into the Mulliken atomic charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.govmdpi.com

Theoretical studies on 2,2'-bipyridine (B1663995) derivatives have shown that substituents like -OH, -NH₂, and -Br can significantly alter the electronic and structural properties through inductive and resonance effects. researchgate.net The electron-donating or -withdrawing nature of these substituents affects the electron density on the bipyridine system and influences parameters like ionization potential and electronegativity. researchgate.net Similar computational analyses have been performed on other complex pyridine derivatives to elucidate their electronic structure and predict their reactivity. mdpi.combohrium.com

The table below presents a selection of computational data for related bromopyridine derivatives.

| Compound | Method | Calculated Property | Reference |

| 2-(tert-butoxycarbonylamino)-5-bromopyridine | DFT/B3LYP/cc-pVTZ | Optimized structure, Vibrational frequencies | nih.gov |

| Substituted 2,2'-bipyridines | DFT | Ionization potential, Electronegativity | researchgate.net |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | DFT/B3LYP/6311G** | HOMO-LUMO energy gap | mdpi.com |

Conformational Analysis and Energy Landscapes

Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule and the energy associated with different conformations. For substituted pyridines, the orientation of the substituent relative to the pyridine ring can have a significant impact on the molecule's properties and biological activity.

Studies on alkyl-substituted pyridines have revealed that their conformational behavior can differ from that of similarly substituted benzenes, which is attributed to stabilizing interactions between the alkyl group and the nitrogen lone pair. colostate.edu Computational methods like molecular mechanics (MM2) and semi-empirical calculations (AM1) have been used to investigate the stable conformations of biologically active pyridine derivatives. nih.gov For more complex fused ring systems containing a pyridine moiety, NMR spectroscopy and computational analysis have been used to determine the stereochemistry of the ring fusion and the barriers to nitrogen inversion. researchgate.net The rotational barriers of substituents on the pyridine ring can also be measured by dynamic NMR and rationalized by DFT calculations. acs.org

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound and the prediction of its reaction pathways are significantly influenced by the interplay of its functional groups: the pyridine ring, the bromine atom, and the hydroxymethyl group. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the chemical behavior of this molecule.

Theoretical and computational methods, such as DFT at the B3LYP/6-31+G(d) level, have proven effective in predicting the geometries and reaction pathways of pyridine derivatives. researchgate.net Such studies can elucidate the charge density distribution and identify sites of chemical reactivity. researchgate.net For instance, mapping electron density isosurfaces with electrostatic potential surfaces can reveal the molecule's reactive sites. researchgate.net Frontier molecular orbital analysis (HOMO and LUMO energies) provides insights into the electronic properties and kinetic stability of the molecule. researchgate.net

Modern approaches leveraging machine learning and deep learning, such as ReactAIvate, are emerging to predict chemical reaction mechanisms. arxiv.org These models can classify elementary reaction steps and identify reactive atoms, offering a powerful tool for predicting the reaction pathways of molecules like this compound. arxiv.org

The presence of both a bromine atom and a hydroxymethyl group on the pyridine ring allows for a variety of reaction pathways. The bromine atom can act as a leaving group in nucleophilic substitution and cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgacs.org The hydroxymethyl group can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification.

Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of the pyridine ring in this compound are significantly modulated by the substituent effects of the bromine atom and the hydroxymethyl group. lumenlearning.com These substituents influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. lumenlearning.comnih.gov

Influence of Bromine as an Electron-Withdrawing Group

The bromine atom at the 6-position acts primarily as an electron-withdrawing group (EWG) through its inductive effect, a consequence of its high electronegativity. tandfonline.com This inductive withdrawal of electron density deactivates the pyridine ring, making it less susceptible to electrophilic substitution compared to unsubstituted pyridine. lumenlearning.comlibretexts.org

Computational studies on substituted 2,2'-bipyridine derivatives have shown that bromine, as a deactivating agent, increases the ionization potential by withdrawing electrons from the pyridine system, making the resulting derivative less basic and more stable. tandfonline.com

Impact of Hydroxymethyl Group on Reactivity

The hydroxymethyl group (-CH2OH) is generally considered a weak activating group. The oxygen atom's lone pairs can be donated to the pyridine ring through resonance, increasing the electron density and making the ring more nucleophilic. acs.org This enhances the ring's reactivity towards electrophiles. lumenlearning.com

Furthermore, the hydroxymethyl group provides a site for various chemical transformations. vulcanchem.com It can be oxidized to an aldehyde or a carboxylic acid, or it can participate in condensation reactions. The hydroxyl group also introduces the possibility of hydrogen bonding, which can influence the molecule's physical properties and interactions with other reagents or solvents. vulcanchem.com

Future Directions and Emerging Research Avenues for 6 Bromopyridin 2 Yl Methanol

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of novel, efficient, and sustainable methods for the synthesis of (6-Bromopyridin-2-yl)methanol and its derivatives is a key area of ongoing research. Traditional methods often rely on harsh reagents and produce significant waste. The future lies in "green chemistry" approaches that prioritize atom economy, reduce solvent use, and employ environmentally benign catalysts. nih.gov

Researchers are exploring alternative activation methods such as microwave irradiation, UV-Vis light, and mechanochemical activation to drive reactions under solvent-free conditions. nih.gov These techniques can lead to cleaner, more efficient, and more economical processes. For instance, the use of continuous flow technology is being explored to enhance the efficiency and safety of the synthesis process. nbinno.com

Exploration of New Catalytic Applications and Catalyst Design

The unique structural features of this compound make it a valuable ligand for the design of novel catalysts. The pyridine (B92270) ring and the hydroxymethyl group can coordinate with metal centers to form stable complexes with tailored catalytic properties.

Future research will likely focus on designing catalysts for a wider range of organic transformations, including challenging C-H activation and cross-coupling reactions. nano-ntp.com The development of catalysts for asymmetric synthesis, which is crucial for the pharmaceutical industry, is a particularly important area. nano-ntp.com

Machine learning and computational modeling are emerging as powerful tools in catalyst design. pharmafeatures.com These approaches can predict the relationship between a catalyst's structure and its activity, guiding the rational design of new and more efficient catalysts. pharmafeatures.com This data-driven approach can significantly accelerate the discovery and optimization of catalytic systems for specific applications.

Advanced Materials Development Utilizing this compound as a Building Block

This compound serves as a versatile building block for the synthesis of advanced materials with unique properties. chemimpex.com Its ability to participate in various chemical reactions allows for the creation of complex molecular architectures. nbinno.com

One area of interest is the development of novel liquid crystalline molecules through carbon-carbon bond-forming cross-coupling reactions. researchgate.net These materials have potential applications in displays and other optoelectronic devices. The compound is also used in the creation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.net

Furthermore, this compound and its derivatives are being investigated for their non-linear optical (NLO) properties. bohrium.com Organic chromophores with high NLO amplitudes are sought after for applications in optical computing and nanophotonics. bohrium.com

Further Investigations into Biological and Pharmaceutical Applications

This compound is a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). nbinno.com Its bromine atom can be readily substituted to introduce various functional groups, making it a versatile starting material for drug discovery. nbinno.com

Current research highlights its use in the preparation of compounds for treating diseases associated with amyloid proteins, particularly ocular diseases. nbinno.com Future investigations will likely explore its potential in developing treatments for a broader range of conditions.

Derivatives of this compound have shown potential as anticancer agents. For example, (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has demonstrated significant cytotoxic effects against certain cancer cell lines. Further research will focus on understanding the mechanisms of action and optimizing the structure of these compounds to enhance their therapeutic efficacy.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and drug discovery. drugtargetreview.com These technologies allow for the rapid screening of a vast number of reaction conditions, reagents, and catalysts, significantly accelerating the optimization of synthetic routes. acs.orgresearchgate.net

HTE can be particularly valuable for exploring the reactivity of this compound and identifying optimal conditions for its transformation into desired products. drugtargetreview.com This approach can reduce the time and resources required for process development and lead to the discovery of novel reaction pathways. acs.org The use of robotics and automated analytical techniques enables the execution of a large number of experiments in a short period, generating vast amounts of data that can be used to build predictive models. acs.orgyoutube.com

Theoretical and Computational Advancements in Understanding Reactivity and Properties

Theoretical and computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in understanding the reactivity and properties of molecules like this compound. bohrium.comdoi.org These methods can provide valuable insights into reaction mechanisms, electronic structure, and spectroscopic properties.

Computational studies can be used to predict the outcomes of reactions, guide the design of new catalysts, and understand the structure-property relationships of materials derived from this compound. bohrium.com For example, DFT calculations have been used to explore the mechanism of metal-free synthesis of 6-substituted 2-bromopyridines and to rationalize the electronic transitions observed in the UV-Vis spectra of related complexes. researchgate.netdoi.org The synergy between experimental work and theoretical calculations will be crucial for advancing the chemistry and applications of this important compound.

常见问题

Q. What are the optimal synthetic routes for (6-Bromopyridin-2-yl)methanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

- Route 1: Start with 2,6-dimethylpyridine. Oxidize the methyl group to a carboxylic acid using KMnO₄ in acidic conditions, followed by esterification with SOCl₂. Brominate the ester using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group. Finally, reduce the ester to the alcohol using LiAlH₄ .

- Route 2: Utilize direct bromination of pyridine derivatives. For example, halogen exchange reactions on chloro- or iodo-pyridine precursors (e.g., 6-chloropyridin-2-yl methanol) with NaBr in polar aprotic solvents like DMF under reflux .

- Optimization Tips: Control temperature (60–80°C for bromination), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 substrate:NBS). Monitor reaction progress via TLC or GC-MS.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify the pyridine ring protons (δ 7.2–8.5 ppm) and hydroxymethyl group (δ ~4.7 ppm for -CH₂OH). Use DEPT-135 to confirm CH₂ and CH groups .

- IR: Detect O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Crystallography: Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for structure refinement. Key parameters: R-factor < 5%, bond length accuracy ±0.01 Å .

Q. What are the common oxidation and substitution reactions involving this compound?

Methodological Answer:

- Oxidation: React with KMnO₄ in acidic conditions to form (6-bromopyridin-2-yl)carboxylic acid. Alternatively, use milder agents like TEMPO/NaOCl for selective aldehyde formation .

- Nucleophilic Substitution: Replace the bromine atom with nucleophiles (e.g., amines, thiols) under Pd catalysis (Suzuki coupling) or Cu-mediated conditions (Ullmann reaction). Optimize ligand choice (e.g., XPhos for Pd) and solvent (toluene or DMF) .

Advanced Research Questions

Q. What mechanisms underlie the thermal decomposition of this compound derivatives, and how do substituents influence reaction pathways?

Methodological Answer:

- Pyridylcarbene Formation: At 100°C and 1.7 atm, triazolopyridine derivatives decompose via nitrogen expulsion to generate reactive carbene intermediates. These intermediates undergo cyclopropanation or dimerization, producing vinylpyridine or cyclopropane derivatives .

- Substituent Effects: Electron-withdrawing groups (e.g., -Br) stabilize carbene intermediates, favoring cyclopropanation. Steric hindrance at the 6-position directs regioselectivity in dimerization .

Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states. For example, study the enantioselective allylation of aldehydes catalyzed by Ir complexes. Key parameters: Gibbs free energy (ΔG‡ < 20 kcal/mol) and orbital interactions (LUMO-HOMO gaps) .

- Molecular Docking: Simulate interactions with biological targets (e.g., Zn(II) hydrazone complexes) to predict binding affinities. Software: AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). For crystallography, verify hydrogen bonding networks against IR data .